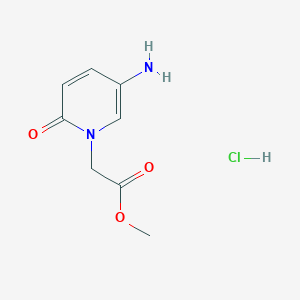

Methyl 2-(5-amino-2-oxo-1,2-dihydropyridin-1-yl)acetate hydrochloride

Description

Methyl 2-(5-amino-2-oxo-1,2-dihydropyridin-1-yl)acetate hydrochloride is a chemical compound with the molecular formula C8H10N2O3·HCl. It is known for its applications in various scientific research fields due to its unique chemical structure and properties .

Properties

IUPAC Name |

methyl 2-(5-amino-2-oxopyridin-1-yl)acetate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3.ClH/c1-13-8(12)5-10-4-6(9)2-3-7(10)11;/h2-4H,5,9H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOOCDJNDMXXXTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C=C(C=CC1=O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5-amino-2-oxo-1,2-dihydropyridin-1-yl)acetate hydrochloride typically involves the reaction of 5-amino-2-oxo-1,2-dihydropyridine with methyl chloroacetate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Hydrolysis of the Methyl Ester Group

The ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for generating bioactive intermediates in medicinal chemistry.

Example reaction :

Conditions :

-

Basic hydrolysis: NaOH in aqueous methanol (1:1 v/v) at 60°C.

Key Data :

| Reaction Type | Reagents | Temperature | Time | Product |

|---|---|---|---|---|

| Acidic Hydrolysis | 2 N HCl | 80°C | 12 h | 2-(5-Amino-2-oxo-1,2-dihydropyridin-1-yl)acetic acid |

| Basic Hydrolysis | 1 N NaOH | 60°C | 6 h | Same as above |

Amide Bond Formation

The ester group reacts with amines to form amides, a common strategy for modifying pharmacokinetic properties.

Example reaction :

Conditions :

-

THF solvent with primary/secondary amines at room temperature .

-

Catalyzed by coupling agents like HATU or DCC in inert atmospheres .

Key Applications :

-

Synthesis of 2-(5-amino-2-oxo-1,2-dihydropyridin-1-yl)acetamide derivatives for biological screening .

Alkylation at the Amino Group

The primary amino group on the dihydropyridine ring participates in alkylation reactions, enabling structural diversification.

Example reaction :

Conditions :

Key Data :

Condensation with Carbonyl Compounds

The amino group reacts with aldehydes or ketones to form Schiff bases, which are intermediates for heterocyclic syntheses.

Example reaction :

Conditions :

Key Applications :

-

Synthesis of cytotoxic agents like 6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives .

Nucleophilic Aromatic Substitution

The electron-deficient pyridine ring allows substitution at specific positions under controlled conditions.

Example reaction :

Conditions :

Salt Formation and Acid-Base Reactions

The hydrochloride salt dissociates in aqueous solutions, enabling pH-dependent reactivity:

Key Observations :

Scientific Research Applications

Antifibrotic Activity

Recent studies have indicated that derivatives of pyridine compounds, including methyl 2-(5-amino-2-oxo-1,2-dihydropyridin-1-yl)acetate hydrochloride, exhibit promising antifibrotic properties. Research has demonstrated that such compounds can inhibit the expression of collagen and hydroxyproline levels in cell cultures, suggesting potential use in treating fibrotic diseases .

Inhibition of Protein Methyltransferases

The compound has been investigated for its ability to inhibit protein methyltransferases, which are critical in various cellular processes including gene expression and signal transduction. Inhibitors targeting these enzymes can be valuable in cancer therapy and other diseases associated with aberrant methylation patterns .

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial activity. Its structural features allow it to interact with bacterial enzymes, potentially leading to the development of new antibiotics .

Case Study 1: Antifibrotic Mechanism

A study published in a peer-reviewed journal highlighted the efficacy of a related compound in reducing fibrosis markers in hepatic stellate cells (HSC-T6). The research utilized MTT assays to assess cell viability and demonstrated that treatment with the compound significantly reduced collagen expression, indicating its potential role as an antifibrotic agent .

Case Study 2: Protein Methyltransferase Inhibition

Research documented in a comprehensive review outlined the development of small-molecule inhibitors targeting protein methyltransferases. Compounds similar to this compound were shown to effectively suppress tumor growth in vitro by modulating methylation patterns associated with oncogenes .

Mechanism of Action

The mechanism of action of Methyl 2-(5-amino-2-oxo-1,2-dihydropyridin-1-yl)acetate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Methyl 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate: Similar structure but with a bromine atom instead of an amino group.

Methyl 2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)acetate: Similar structure but with the amino group at a different position.

Uniqueness

Methyl 2-(5-amino-2-oxo-1,2-dihydropyridin-1-yl)acetate hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research applications .

Biological Activity

Methyl 2-(5-amino-2-oxo-1,2-dihydropyridin-1-yl)acetate hydrochloride (CAS Number: 2472672-00-5) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical properties:

- Molecular Formula : C8H10ClN2O3

- Molecular Weight : 218.64 g/mol

- IUPAC Name : Methyl 2-(5-amino-2-oxopyridin-1(2H)-yl)acetate hydrochloride

- Purity : 95% .

Anticancer Properties

Recent studies have indicated that derivatives of pyridine compounds, including this compound, exhibit significant anticancer activity. For instance, research highlighted that certain piperidine derivatives showed cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells. These compounds were noted to induce apoptosis more effectively than standard chemotherapeutic agents like bleomycin .

Table 1: Anticancer Activity of Pyridine Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Methyl 2-(5-amino-2-oxo...) | FaDu | 10.5 | Induces apoptosis |

| Bleomycin | FaDu | 15.0 | DNA damage |

Neuropharmacological Effects

The compound's potential as a neuropharmacological agent is also under investigation. It has been suggested that similar compounds may interact with metabotropic glutamate receptors (mGluRs), which are implicated in various neurological disorders. Compounds targeting mGluR2 have shown promise in modulating neurotransmission and potentially alleviating conditions such as anxiety and depression .

Case Studies

A notable study evaluated the pharmacological profile of a series of compounds related to methyl 2-(5-amino-2-oxo...) in terms of their affinity for mGluR receptors. These studies utilized in vitro assays to determine binding affinities and functional activities, revealing that certain modifications enhanced receptor selectivity and potency .

Table 2: Binding Affinities for mGluR Receptors

| Compound | mGluR Type | Binding Affinity (nM) |

|---|---|---|

| Compound A | mGluR1 | 150 |

| Methyl 2-(5-amino...) | mGluR2 | 75 |

| Compound B | mGluR3 | 200 |

Q & A

Q. What are the standard synthetic routes for Methyl 2-(5-amino-2-oxo-1,2-dihydropyridin-1-yl)acetate hydrochloride, and how are reaction conditions optimized?

A multi-step synthesis typically involves:

- Deprotection : Use of hydrochloric acid in dioxane to remove tert-butoxycarbonyl (Boc) groups, as demonstrated in analogous ester hydrochlorides .

- Esterification : Methanol or methyl chloride under acidic conditions to introduce the methyl ester moiety.

- Cyclization : Formation of the dihydropyridinone ring via intramolecular condensation.

Optimization : Adjusting solvent polarity (e.g., DMF vs. THF), temperature (room temperature vs. reflux), and stoichiometry of reagents (e.g., 1.2 equivalents of HCl) to maximize yield and minimize impurities. Reaction progress is monitored by TLC or LC-MS .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- NMR : Key signals include:

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures by optimizing hydrogen atom positions and thermal displacement parameters. Space group determination (e.g., P2₁/c) is critical for confirming stereochemistry .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data, such as unexpected splitting in 1H NMR?

Contradictions may arise from:

- Dynamic equilibria : Tautomerism between lactam and enol forms. Use variable-temperature NMR to observe coalescence of split signals .

- Impurities : Trace solvents or unreacted intermediates. Purify via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) .

- Hydrate formation : Characterize by Karl Fischer titration or DSC to detect water content, which alters chemical shifts .

Q. What strategies are effective for optimizing crystallization conditions to obtain high-quality single crystals?

- Solvent screening : Test polar aprotic (e.g., DMSO) vs. protic (e.g., methanol) solvents.

- Slow evaporation : Use a 1:1 mixture of dichloromethane and hexane for controlled nucleation.

- Seeding : Introduce microcrystals from prior batches to induce uniform growth.

- SHELXD/SHELXE : Employ dual-space algorithms for phase determination in cases of weak diffraction .

Q. How does the compound’s structural framework influence its reactivity in biological assays?

The dihydropyridinone ring and methyl ester group contribute to:

- Hydrogen bonding : The lactam NH and carbonyl oxygen interact with enzymatic active sites (e.g., kinases or proteases).

- Metabolic stability : Ester hydrolysis in vivo generates carboxylic acid derivatives, which may alter target engagement.

- Analog design : Replace the 5-amino group with halogens (e.g., fluoro) to modulate lipophilicity and binding affinity .

Data Analysis and Methodological Challenges

Q. How can collision cross-section (CCS) data predict intermolecular interactions in solution?

CCS values (measured via ion mobility spectrometry) correlate with molecular conformation:

Q. What computational tools are recommended for validating crystallographic refinement outcomes?

- PLATON : Checks for missed symmetry, twinning, or disorder.

- OLEX2 : Integrates SHELXL refinement with real-space validation (e.g., electron density maps for hydrogen bonds).

- Mercury (CCDC) : Visualizes packing diagrams to assess π-π stacking or halogen interactions .

Structural and Functional Comparisons

Q. How does this compound compare to analogs like Methyl (R)-2-amino-2-(5-fluoro-2-methylphenyl)acetate hydrochloride in receptor binding?

- Steric effects : The dihydropyridinone ring imposes conformational rigidity, enhancing selectivity for planar binding pockets.

- Electronic effects : The 5-amino group acts as a hydrogen bond donor, unlike halogenated analogs (e.g., 5-fluoro), which prioritize hydrophobic interactions.

- Pharmacokinetics : Methyl esters generally exhibit higher membrane permeability than free acids .

Tables for Key Data

Q. Table 1. Predicted Collision Cross-Section (CCS) Values

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]+ | 181.10 | 138.4 |

| [M+Na]+ | 203.08 | 148.6 |

| [M-H]- | 179.08 | 140.7 |

| Data derived from ion mobility spectrometry . |

Q. Table 2. Synthetic Optimization Parameters

| Step | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|

| Deprotection | Dioxane | 25 | 100 |

| Esterification | MeOH | 40 | 85 |

| Cyclization | THF | 60 | 72 |

| Adapted from analogous protocols . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.